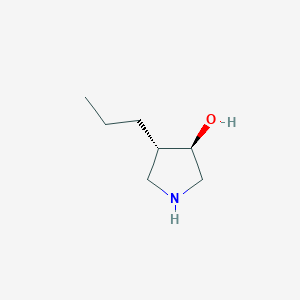![molecular formula C8H7N5 B12986601 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B12986601.png)
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile is a compound that features a fused heterocyclic structure, specifically a pyrrolo[2,1-f][1,2,4]triazine moiety.
Preparation Methods
The synthesis of 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core . Another approach includes the use of bromohydrazone intermediates, which undergo cyclization to yield the desired compound . Industrial production methods often involve the use of scalable and efficient processes, such as continuous feeding of reagents to control reaction conditions and minimize side reactions .
Chemical Reactions Analysis
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, which can lead to the suppression of cancer cell proliferation or the inhibition of viral replication . The pathways involved often include key signaling cascades that regulate cell growth and survival.
Comparison with Similar Compounds
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile can be compared with other similar compounds, such as:
Remdesivir: A well-known antiviral drug that contains a pyrrolo[2,1-f][1,2,4]triazine moiety.
Avapritinib: A kinase inhibitor used in cancer therapy that also features a similar heterocyclic structure.
Brivanib Alaninate: An antitumorigenic drug with a pyrrolo[2,1-f][1,2,4]triazine core.
The uniqueness of this compound lies in its specific structural features and its versatility in various chemical reactions, making it a valuable compound in multiple fields of research and industry.
Properties
Molecular Formula |
C8H7N5 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-amino-2-pyrrolo[2,1-f][1,2,4]triazin-7-ylacetonitrile |
InChI |
InChI=1S/C8H7N5/c9-3-7(10)8-2-1-6-4-11-5-12-13(6)8/h1-2,4-5,7H,10H2 |
InChI Key |
KVOLRNKVJDIAEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=NN2C(=C1)C(C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(R)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B12986535.png)




![Ethyl (E)-3-(2-(1-aminocyclobutyl)-1-methyl-1H-benzo[d]imidazol-6-yl)acrylate](/img/structure/B12986554.png)
![(6R,7R)-Benzhydryl 7-((Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetamido)-3-formyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12986556.png)



![tert-Butyl 5-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B12986569.png)
